

An In-depth Technical Guide to (\pm) -3-Methyl-2-oxovaleric Acid Sodium Salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2-Dimethoxyethanol**

Cat. No.: **B1332150**

[Get Quote](#)

A Note on CAS Number: The inquiry specified CAS number 30934-97-5, which corresponds to **2,2-dimethoxyethanol**. However, based on the detailed request for a technical guide focused on properties and applications relevant to researchers and drug development professionals, it is presumed that the compound of interest is the biologically active metabolite, (\pm) -3-Methyl-2-oxovaleric acid sodium salt (CAS 3715-31-9), which is a key intermediate in amino acid metabolism. This guide will focus on the latter compound.

Core Properties

(\pm) -3-Methyl-2-oxovaleric acid sodium salt, also known as (\pm) -Sodium 3-methyl-2-oxovalerate or DL- α -Keto- β -methylvaleric acid sodium salt, is the sodium salt of a branched-chain α -keto acid.^{[1][2]} It is a key metabolite in the catabolism of the essential amino acid isoleucine.^{[3][4]}

Chemical and Physical Properties

The chemical and physical properties of (\pm) -3-Methyl-2-oxovaleric acid sodium salt are summarized in the table below.

Property	Value	Reference
CAS Number	3715-31-9	[1]
Molecular Formula	C ₆ H ₉ NaO ₃	[2]
Molecular Weight	152.12 g/mol	[1]
Synonyms	(±)-Sodium 3-methyl-2-oxovalerate, 3-Methyl-2-oxopentanoic acid sodium salt, DL- α -Keto- β -methylvaleric acid sodium salt, Ketoisoleucine sodium salt	[1]
Appearance	Solid	[5]
Melting Point	204-206 °C	[2]
Solubility	Soluble in PBS (pH 7.2) at \geq 10 mg/ml; Sparingly soluble in DMSO (1-10 mg/ml)	[6]
Storage Temperature	2-8°C	[1]

Biological Activity and Applications

(±)-3-Methyl-2-oxovaleric acid sodium salt is a crucial molecule in the study of amino acid metabolism and related genetic disorders. Its primary applications in research and drug development stem from its role as a metabolic intermediate and a biomarker.

Role in Branched-Chain Amino Acid Metabolism

This compound is an intermediate in the degradation pathway of the branched-chain amino acid (BCAA) isoleucine.[\[3\]](#) The breakdown of BCAs is a critical process for energy production, particularly in muscle tissue.[\[7\]](#) (±)-3-Methyl-2-oxovaleric acid is formed from isoleucine via transamination and is subsequently decarboxylated by the branched-chain α -keto acid dehydrogenase (BCKAD) complex.[\[4\]](#)[\[8\]](#)

Substrate for α -Keto Acid Dehydrogenases

A primary application of (\pm)-3-Methyl-2-oxovaleric acid sodium salt in research is as a substrate to investigate the specificity, distribution, and kinetics of α -keto acid dehydrogenases, particularly the BCKAD complex.[\[1\]](#)[\[9\]](#) Studying the activity of this enzyme complex is vital for understanding BCAA metabolism and its dysregulation in various diseases.

Maple Syrup Urine Disease (MSUD)

(\pm)-3-Methyl-2-oxovaleric acid is a key biomarker for Maple Syrup Urine Disease (MSUD), an autosomal recessive metabolic disorder.[\[3\]](#)[\[10\]](#) MSUD is caused by a deficiency in the BCKAD complex, leading to the accumulation of BCAs (leucine, isoleucine, and valine) and their corresponding α -keto acids, including 3-methyl-2-oxovaleric acid, in the blood, urine, and cerebrospinal fluid.[\[4\]](#)[\[8\]](#)[\[11\]](#) This accumulation is neurotoxic and can lead to severe neurological damage if untreated.[\[3\]](#)[\[8\]](#) The characteristic sweet odor of the urine in MSUD patients is attributed to the buildup of these metabolites.[\[6\]](#)

Metabolite Concentration in MSUD

Affected Metabolites

Elevated levels of branched-chain amino acids (leucine, isoleucine, valine) and their corresponding α -keto acids (including 3-methyl-2-oxovaleric acid) are observed in plasma and urine.[\[12\]](#)[\[13\]](#)

Diagnostic Marker

Persistently elevated leucine and the presence of alloisoleucine are pathognomonic for MSUD.[\[13\]](#)

Insulin Secretion

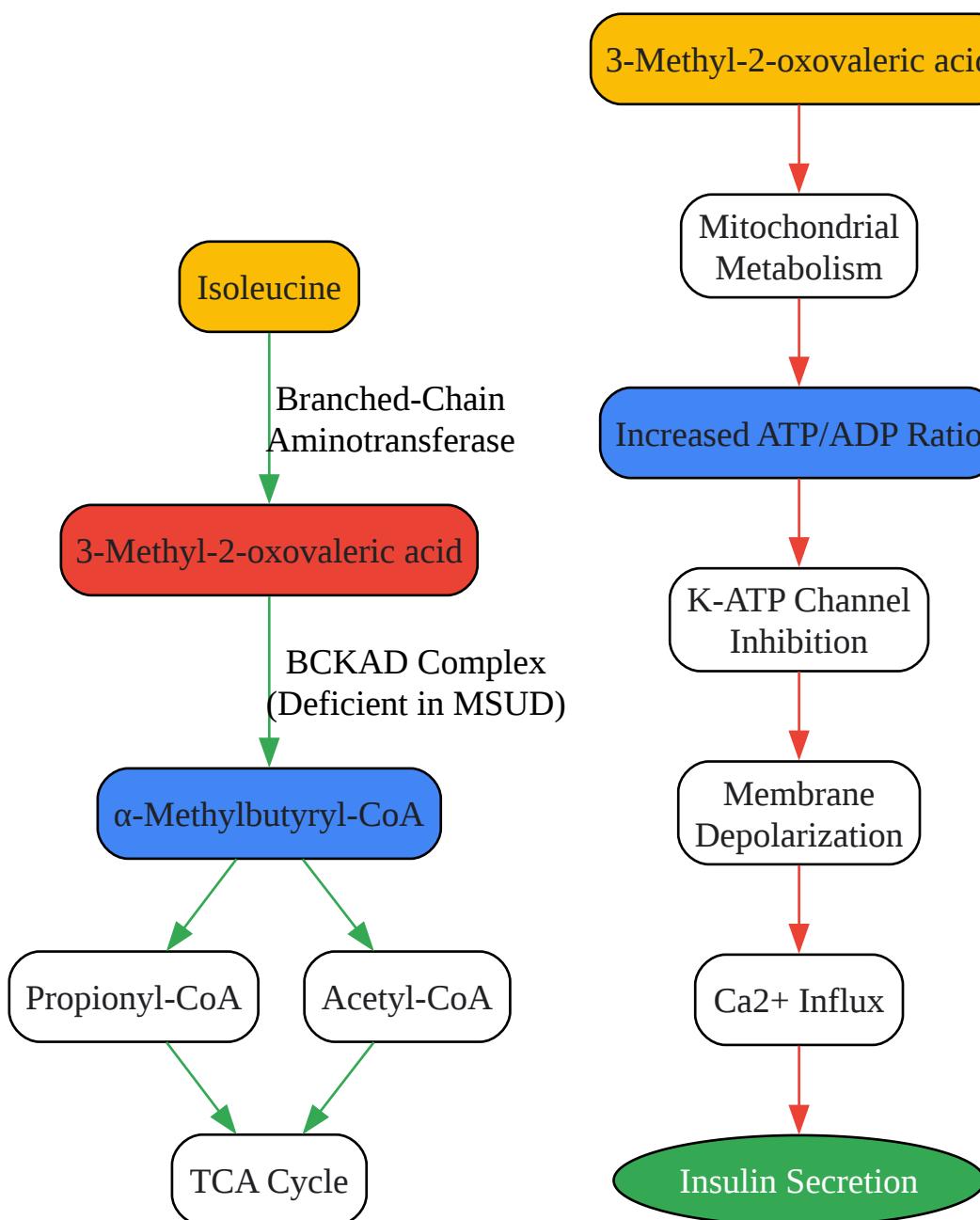
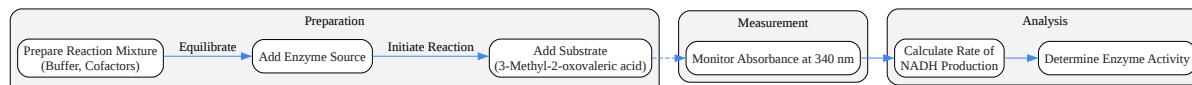
α -ketomonocarboxylic acids, including 3-methyl-2-oxovaleric acid, have been shown to trigger insulin release from pancreatic β -cells.[\[14\]](#) The proposed mechanism involves the inhibition of ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization and subsequent insulin secretion. This property makes it a compound of interest in the study of insulin signaling and diabetes.[\[15\]](#)[\[16\]](#)

Experimental Protocols

Branched-Chain α -Keto Acid Dehydrogenase (BCKAD) Activity Assay

This protocol describes a general method for measuring the activity of the BCKAD complex using a branched-chain α -keto acid as a substrate.

Objective: To determine the rate of NADH production resulting from the oxidative decarboxylation of (\pm) -3-Methyl-2-oxovaleric acid by the BCKAD complex.



Materials:

- Tissue homogenate or isolated mitochondria
- Assay Buffer (e.g., 25 mM HEPES, pH 7.4)
- (\pm) -3-Methyl-2-oxovaleric acid sodium salt (substrate)
- Cofactors: NAD⁺, Coenzyme A (CoA), Thiamine pyrophosphate (TPP), MgSO₄
- Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

- Prepare the reaction mixture in a cuvette containing the assay buffer and cofactors.
- Add the enzyme source (tissue homogenate or mitochondria) to the cuvette and incubate for a short period to allow for temperature equilibration.
- Initiate the reaction by adding a known concentration of (\pm) -3-Methyl-2-oxovaleric acid sodium salt.
- Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
- Record the absorbance at regular time intervals for a set duration.
- Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

- Express enzyme activity as nmol of NADH formed per minute per milligram of protein.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. physoc.org [physoc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diagnosis of an intermediate case of maple syrup urine disease: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α -Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]
- 10. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. myadlm.org [myadlm.org]
- 13. medlink.com [medlink.com]
- 14. Mechanism of the insulin-releasing action of alpha-ketoisocaproate and related alpha-keto acid anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (\pm) -3-Methyl-2-oxovaleric Acid Sodium Salt]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1332150#cas-number-30934-97-5-properties-and-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com